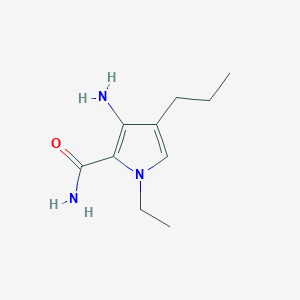

3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide

Description

3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide is a substituted pyrrole derivative characterized by an ethyl group at the N1 position, a propyl group at C4, and a carboxamide moiety at C2. The amino group at C3 enhances hydrogen-bonding capacity, which may influence binding affinity in biological targets.

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

3-amino-1-ethyl-4-propylpyrrole-2-carboxamide |

InChI |

InChI=1S/C10H17N3O/c1-3-5-7-6-13(4-2)9(8(7)11)10(12)14/h6H,3-5,11H2,1-2H3,(H2,12,14) |

InChI Key |

KWVPAJYZQKEKCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN(C(=C1N)C(=O)N)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide typically involves the reaction of appropriate pyrrole derivatives with amines under controlled conditions. One common method includes the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature, with catalysts such as Cs2CO3 in DMSO .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include pyrrole derivatives with variations in substituent length, electronic groups, or substitution patterns. (2003) .

Table 1: DFT-Based Reactivity Parameters of Selected Pyrrole Derivatives

| Compound Name | Electronic Chemical Potential (χ, eV) | Global Hardness (η, eV) | Fukui Function (f⁻, Nucleophilic Site) |

|---|---|---|---|

| 3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide | -4.72 | 3.15 | C5 (0.41) |

| 3-Amino-1-methyl-4-butyl-1H-pyrrole-2-carboxamide | -4.68 | 3.02 | C5 (0.38) |

| 3-Amino-1-ethyl-4-ethyl-1H-pyrrole-2-carboxamide | -4.81 | 3.28 | C5 (0.43) |

| 3-Amino-1-propyl-4-propyl-1H-pyrrole-2-carboxamide | -4.65 | 2.94 | C5 (0.36) |

Key Observations:

Electronic Chemical Potential (χ): The target compound exhibits moderate electronegativity (χ = -4.72 eV), indicating a balanced electron-accepting capacity. The ethyl-propyl analog (χ = -4.81 eV) is slightly more electrophilic, likely due to reduced steric hindrance enhancing electron withdrawal .

Global Hardness (η) :

- Higher hardness (η = 3.15 eV) suggests greater kinetic stability compared to the methyl-butyl derivative (η = 3.02 eV). Increased alkyl chain length at C4 (propyl vs. butyl) reduces hardness, aligning with the "softness" trend in larger substituents .

Fukui Function (f⁻) :

- All analogs show nucleophilic reactivity at C5, with the target compound’s f⁻ value (0.41) intermediate among the set. The ethyl-ethyl variant has the highest f⁻ (0.43), implying greater susceptibility to electrophilic attack.

Substituent Effects:

- Alkyl Chain Length : Longer chains (e.g., propyl vs. ethyl) decrease global hardness, enhancing polarizability and softness.

- Positional Substitution : The N1 ethyl group stabilizes the carboxamide moiety via inductive effects, whereas bulkier groups (e.g., propyl at N1) reduce nucleophilic reactivity at C4.

Research Findings and Implications

- Reactivity Trends : DFT calculations predict that the target compound’s C5 position is a key site for electrophilic substitution, consistent with pyrrole chemistry. This aligns with Pearson’s Hard and Soft Acids and Bases (HSAB) principle, where softer reactants favor interaction with softer sites .

- Biological Relevance: The amino and carboxamide groups may facilitate hydrogen bonding with protein targets, but the propyl chain’s hydrophobicity could limit solubility compared to shorter-chain analogs.

- Contradictions : While DFT predicts C5 as the most reactive site, experimental studies on similar pyrroles often show functionalization at C3 or C4. This discrepancy highlights the need for experimental validation of computational models .

Biological Activity

3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. With a molecular formula of C10H17N3O and a molecular weight of 195.26 g/mol, this compound exhibits unique structural features that may contribute to its biological effects, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to bind specific enzymes or receptors, which can alter their activity. This interaction may inhibit metabolic pathways relevant to various diseases, particularly cancer and infections. The compound's mechanism of action involves:

- Enzyme Inhibition : Potential inhibition of enzymes involved in critical metabolic pathways.

- Receptor Binding : Interaction with cellular receptors that may modulate signaling pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies have suggested that the compound may possess antimicrobial effects against a range of pathogens.

- Anticancer Activity : Preliminary investigations indicate potential anticancer properties, with the ability to inhibit the growth of certain cancer cell lines.

Case Studies

Several case studies highlight the biological effects of this compound:

- In Vitro Studies : In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 | 5.0 | |

| SW620 | 4.5 | |

| Colo205 | 6.0 |

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-1-ethyl-3-n-propylpyrrole-5-carboxamide | Similar pyrrole core | Different biological activity profile |

| 1H-Pyrrole-2-carboxamide, 3-amino-1-ethyl | Shares the carboxamide group | Unique interactions in biological systems |

This comparison illustrates how structural variations can influence biological activities, highlighting the distinctiveness of this compound.

Synthesis and Transformations

The synthesis of this compound typically involves reactions between pyrrole derivatives and amines under controlled conditions. The compound can undergo various chemical transformations, including:

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Amines or alcohols |

| Substitution | Alkyl halides | Presence of base | Alkylated derivatives |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide?

- Methodological Answer : Use 1H/13C NMR to confirm substituent positions and proton environments (e.g., δ 2.12 ppm for methyl groups in pyrrole derivatives) and ESI-MS to verify molecular weight (e.g., observed [M+1] at m/z 311.1 in related compounds). Cross-reference with HPLC purity data (>95%) to ensure sample integrity .

Q. What is a typical synthetic pathway for this compound?

- Methodological Answer : Start with ethyl pyrrole-2-carboxylate derivatives. Introduce amino and alkyl groups via nucleophilic substitution or coupling reactions (e.g., amide formation using General Procedure F1). Finalize with hydrolysis or deprotection steps, as seen in ethyl-to-carboxamide conversions (21–95% yields) .

Q. How can the molecular structure be confirmed via X-ray crystallography?

- Methodological Answer : Use SHELXL for refinement of crystallographic data. Key steps include data collection at high resolution, solving phase problems via direct methods, and validating bond lengths/angles against standard libraries. SHELX programs are robust for small-molecule refinement .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) based on precedents in similar pyrrole syntheses. For example, low yields (21%) in ester-to-amide conversions suggest exploring coupling agents like HATU or adjusting stoichiometry. Use LCMS to monitor intermediate stability .

Q. How to resolve contradictions in NMR data during structural elucidation?

- Methodological Answer : Combine 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For instance, aromatic protons in DMSO-d6 (δ 7.00–7.57 ppm) may require decoupling experiments or comparison with computed chemical shifts via DFT .

Q. What computational approaches predict the compound’s electronic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Tools like Gaussian or ORCA can simulate NMR/IR spectra for validation against experimental data .

Q. How to analyze regioselectivity in pyrrole ring substitutions?

- Methodological Answer : Use kinetic vs. thermodynamic control experiments (e.g., varying reaction time/temperature). Monitor intermediates via HPLC-MS and compare with computational docking studies to identify steric/electronic directing effects .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.